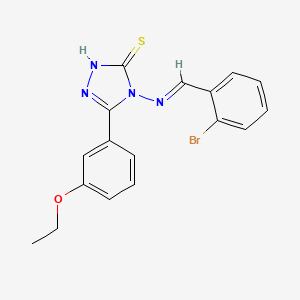

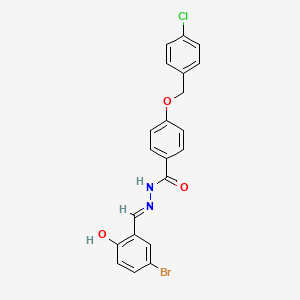

![molecular formula C21H15N3O3S B12007915 (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione CAS No. 606956-44-9](/img/structure/B12007915.png)

(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El grupo fenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts utilizando cloruro de benzoílo y un catalizador de cloruro de aluminio.

Adición de la porción de aloxiloxiciclohexilbencilideno

- El paso final involucra la condensación del intermedio con 2-(aloxiloxiciclohexil)benzaldehído en condiciones básicas, típicamente utilizando hidróxido de sodio o carbonato de potasio en un solvente orgánico como el etanol.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalado del proceso para satisfacer las demandas industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2E)-2-[2-(Aloxiloxiciclohexil)bencilideno]-6-fenil-7H-[1,3]tiazolo[3,2-B][1,2,4]triazina-3,7(2H)-diona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:

-

Formación del núcleo de Tiazolo[3,2-B][1,2,4]triazina

- Comenzando con un precursor adecuado, como 2-aminotiazol, que se somete a ciclación con un derivado de hidrazina para formar el núcleo de tiazolo[3,2-B][1,2,4]triazina.

- Las condiciones de reacción a menudo involucran calentamiento en presencia de un catalizador, como ácido acético, bajo reflujo.

Análisis De Reacciones Químicas

Tipos de reacciones

-

Oxidación

- El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo aloxiloxiciclohexil, formando epóxidos u otros derivados oxidados.

-

Reducción

- Las reacciones de reducción pueden dirigirse a la porción bencilideno, convirtiéndola en un grupo bencilo.

-

Sustitución

- Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo aloxiloxiciclohexil, donde el grupo aloxiloxiciclohexil puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.

Sustitución: Los nucleófilos como aminas, tioles o haluros se pueden utilizar en condiciones básicas o ácidas.

Productos principales

Oxidación: Epóxidos o derivados hidroxilados.

Reducción: Derivados de bencilo.

Sustitución: Diversos derivados bencilideno sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

Catálisis: El compuesto puede actuar como un ligando en química de coordinación, formando complejos con metales de transición que se pueden utilizar como catalizadores en reacciones orgánicas.

Biología

Actividad antimicrobiana: Los derivados de tiazolo[3,2-B][1,2,4]triazina han mostrado potencial como agentes antimicrobianos, y este compuesto puede exhibir propiedades similares.

Medicina

Actividad anticancerígena: Estudios preliminares sugieren que los compuestos con estructuras similares pueden inhibir el crecimiento de células cancerosas, lo que hace que este compuesto sea un candidato para una mayor investigación en terapia contra el cáncer.

Industria

Ciencia de los materiales: La estructura única de este compuesto se puede explorar para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción exacto de (2E)-2-[2-(Aloxiloxiciclohexil)bencilideno]-6-fenil-7H-[1,3]tiazolo[3,2-B][1,2,4]triazina-3,7(2H)-diona no se comprende completamente. se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus múltiples grupos funcionales. El núcleo de tiazolo[3,2-B][1,2,4]triazina puede interactuar con el ADN o las proteínas, interrumpiendo su función normal y dando lugar a efectos biológicos como actividad antimicrobiana o anticancerígena.

Comparación Con Compuestos Similares

Compuestos similares

- (2E)-2-[2-(Metoxiloxiciclohexil)bencilideno]-6-fenil-7H-[1,3]tiazolo[3,2-B][1,2,4]triazina-3,7(2H)-diona

- (2E)-2-[2-(Etoxiloxiciclohexil)bencilideno]-6-fenil-7H-[1,3]tiazolo[3,2-B][1,2,4]triazina-3,7(2H)-diona

Singularidad

La presencia del grupo aloxiloxiciclohexil en (2E)-2-[2-(Aloxiloxiciclohexil)bencilideno]-6-fenil-7H-[1,3]tiazolo[3,2-B][1,2,4]triazina-3,7(2H)-diona lo distingue de sus análogos metoxiloxiciclohexil y etoxiloxiciclohexil. Este grupo aloxiloxiciclohexil puede participar en reacciones químicas únicas, como la polimerización o el entrecruzamiento, que no son posibles con los grupos metoxiloxiciclohexil o etoxiloxiciclohexil. Esto hace que el compuesto sea particularmente interesante para aplicaciones en ciencia de materiales y catálisis.

Propiedades

Número CAS |

606956-44-9 |

|---|---|

Fórmula molecular |

C21H15N3O3S |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

(2E)-6-phenyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

InChI |

InChI=1S/C21H15N3O3S/c1-2-12-27-16-11-7-6-10-15(16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)14-8-4-3-5-9-14/h2-11,13H,1,12H2/b17-13+ |

Clave InChI |

MLRDGNBMIMQOPJ-GHRIWEEISA-N |

SMILES isomérico |

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |

SMILES canónico |

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)

![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)

![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)

![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)

![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)